
Otenabant hydrochloride
Overview
Description
CP 945598 hydrochloride, also known as Otenabant hydrochloride, is a selective antagonist of the cannabinoid type 1 receptor. This compound exhibits high affinity for cannabinoid type 1 receptors and low affinity for cannabinoid type 2 receptors. It has been investigated for its potential therapeutic applications, particularly in the management of obesity and metabolic disorders .
Mechanism of Action
Target of Action
Otenabant hydrochloride primarily targets the Cannabinoid receptor 1 (CB1) . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, mood, and pain sensation.
Mode of Action
This compound acts as a potent and highly selective CB1 antagonist . By blocking the CB1 receptors, it prevents the action of endocannabinoids, which are naturally occurring substances in the body that bind to these receptors.
Biochemical Pathways
Pre-clinical and clinical trial data suggest that cb1 antagonists like otenabant may have favorable effects on glucose metabolism . This implies that Otenabant could influence the biochemical pathways involved in glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes.
Result of Action
The blockade of CB1 receptors by this compound may lead to several molecular and cellular effects. For instance, it may influence glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes . It has also been suggested that CB1 antagonists may be an effective therapy for the treatment of obesity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in stomach acid levels may affect the solubility of this compound, thereby altering its availability in the blood . .
Biochemical Analysis
Biochemical Properties
Otenabant hydrochloride plays a significant role in biochemical reactions by interacting with the cannabinoid receptor type 1 (CB1). This receptor is part of the endocannabinoid system, which is involved in regulating various physiological processes such as appetite, mood, and energy balance. This compound binds to the CB1 receptor with high affinity, acting as an antagonist and inhibiting its activity. This interaction prevents the binding of endogenous cannabinoids, thereby modulating the receptor’s signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In adipocytes, it inhibits the CB1 receptor, leading to reduced lipogenesis and increased lipolysis. This results in decreased fat accumulation and enhanced fat breakdown. In hepatocytes, this compound improves insulin sensitivity and reduces hepatic steatosis by modulating the CB1 receptor signaling pathways. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall metabolic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CB1 receptor, which is a G-protein-coupled receptor. By acting as an antagonist, this compound inhibits the receptor’s activity, preventing the downstream signaling cascade. This includes the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of various kinases and transcription factors. These molecular interactions result in altered gene expression and metabolic processes, contributing to the drug’s therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces body weight and improves metabolic parameters without significant adverse effects. At higher doses, this compound may cause toxic effects such as anxiety, depression, and suicidal ideation due to its high levels of brain penetration. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the CB1 receptor. It modulates glucose and lipid metabolism by influencing key enzymes and cofactors. For instance, it enhances insulin sensitivity by regulating the activity of insulin receptor substrates and downstream signaling molecules. Additionally, this compound affects metabolic flux and metabolite levels, contributing to its overall metabolic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, influencing its localization and accumulation. The compound exhibits high bioavailability and is widely distributed in adipose tissue, liver, and brain. Its distribution profile is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where the CB1 receptor is predominantly located. It may also localize to specific organelles such as the endoplasmic reticulum and Golgi apparatus, depending on the cellular context. The targeting signals and post-translational modifications of this compound play a role in directing it to these compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP 945598 hydrochloride involves multiple steps, starting from the appropriate purine derivativesThe final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production of CP 945598 hydrochloride typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: CP 945598 hydrochloride primarily undergoes substitution reactions due to the presence of reactive chlorophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of CP 945598 hydrochloride .
Scientific Research Applications
Chemistry: Used as a tool compound to study cannabinoid receptor signaling pathways.
Biology: Investigated for its effects on neurotransmission and energy metabolism.
Medicine: Explored as a potential therapeutic agent for obesity, metabolic disorders, and neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting the endocannabinoid system
Comparison with Similar Compounds
CP 55940: A synthetic cannabinoid receptor agonist with high affinity for both cannabinoid type 1 and type 2 receptors.
SR 141716A (Rimonabant): Another cannabinoid type 1 receptor antagonist with similar therapeutic applications.
AM251: A selective cannabinoid type 1 receptor antagonist with a different chemical structure
Uniqueness of CP 945598 Hydrochloride: CP 945598 hydrochloride is unique due to its high selectivity for cannabinoid type 1 receptors and its low affinity for cannabinoid type 2 receptors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for specific conditions such as obesity and metabolic disorders .
Properties
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQCJBZGQHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919439 | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686347-12-6, 919516-56-6 | |
Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otenabant hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTENABANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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